N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a benzothiazole core substituted with fluorine atoms at the 4 and 6 positions. The benzothiazole moiety is fused to a piperidine ring at the 2-position, and the piperidine’s 3-position is further functionalized with a cyclopropanesulfonamide group.
The compound’s crystallographic data, if available, would likely be refined using programs such as SHELXL, a widely trusted tool for small-molecule structural determination. The fluorine substitutions and sulfonamide group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, though experimental validation is required.
Properties
IUPAC Name |
N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S2/c16-9-6-12(17)14-13(7-9)23-15(18-14)20-5-1-2-10(8-20)19-24(21,22)11-3-4-11/h6-7,10-11,19H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPQJYZNYSUXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C=C(C=C3S2)F)F)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS Number: 2742078-65-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 387.5 g/mol. The structure features a benzothiazole moiety with difluorination at positions 4 and 6, enhancing its lipophilicity and metabolic stability.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.5 g/mol |
| Structural Features | Benzothiazole with difluorination and piperidine |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have quantified its effectiveness using Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 5 |
| Pseudomonas aeruginosa | 15 |
These results suggest a promising potential for development as an antibacterial agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Dihydroorotase : This enzyme is crucial for pyrimidine biosynthesis, impacting nucleic acid synthesis.
- Inhibition of DNA Gyrase : Essential for maintaining DNA topology during replication, its inhibition disrupts the bacterial cell cycle leading to cell death.
Study on Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of the compound against common pathogens. The findings demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections .
Toxicological Assessment
Another aspect of the research involved assessing the toxicity profile of the compound. In vivo studies showed that at high doses (2000 mg/kg), the compound exhibited mild behavioral effects but did not cause significant structural damage to vital organs such as the liver and kidneys . This indicates a favorable safety profile which is essential for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide and related compounds.
Key Findings:
Fluorine Impact: The 4,6-difluoro substitution in the target compound likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 2-(Piperidin-3-yl)-1,3-benzothiazole).
Sulfonamide Role : The cyclopropanesulfonamide group may improve solubility and target engagement relative to simpler sulfonamides (e.g., 4-Fluoro-1,3-benzothiazole-2-sulfonamide).
Preparation Methods
Cyclization via Thiourea and Bromine
A classic method involves treating 3,5-difluoroaniline with thiourea and bromine in acidic media. The reaction proceeds through intermediate formation of a thiourea derivative, followed by cyclization to yield 4,6-difluoro-1,3-benzothiazol-2-amine . Optimal conditions include:
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Solvent: Hydrochloric acid (conc.)
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Temperature: 0–5°C (to control exothermic bromine addition)
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Reagents: Thiourea (1.2 eq), bromine (1.1 eq)
This method is favored for its scalability and minimal byproducts, though purification requires careful neutralization and recrystallization.
Functionalization of Piperidine at Position 3
The piperidine ring must bear a primary amine at position 3 for subsequent sulfonylation. Two primary strategies exist for introducing this amine:
Reductive Amination of Piperidine-3-one
Piperidine-3-one is converted to 3-aminopiperidine via reductive amination:
Nitro Group Reduction
Alternatively, 3-nitropiperidine (synthesized via nitration) is reduced using hydrogen gas and palladium on carbon:
The nitro reduction route offers higher yields but requires careful handling of explosive intermediates.
Coupling Benzothiazole to Piperidine
Attaching the benzothiazole to the piperidine’s nitrogen (position 1) necessitates nucleophilic substitution or metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
4,6-Difluoro-1,3-benzothiazol-2-amine reacts with 3-aminopiperidine under basic conditions:
Buchwald-Hartwig Amination
A palladium-catalyzed approach improves regioselectivity:
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Catalyst: Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq)
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Base: Cs₂CO₃ (2 eq), toluene solvent
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Temperature: 100°C, 12 hours
The Buchwald-Hartwig method minimizes side reactions, albeit at higher cost.
Sulfonylation with Cyclopropanesulfonamide
The final step involves reacting the piperidine-3-amine intermediate with cyclopropanesulfonyl chloride .
Direct Sulfonylation
Boc-Protected Intermediate
To prevent over-sulfonylation, the amine is first protected:
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Protection: Boc₂O (1.1 eq), DMAP (0.1 eq), triethylamine (2 eq) in DCM
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Deprotection: TFA/DCM (1:1), 2 hours
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Sulfonylation: As above
This sequence elevates the final yield to 80–85% .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Benzothiazole formation | Thiourea/Br₂ | 70–80% | Cost-effective, scalable | Harsh conditions, purification challenges |
| Piperidine amination | Reductive amination | 60–65% | Mild conditions | Moderate yield |
| Coupling | Buchwald-Hartwig | 75–80% | High regioselectivity | Expensive catalysts |
| Sulfonylation | Boc-protected route | 80–85% | Prevents side reactions | Additional steps |
Optimization Challenges and Solutions
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Fluorine Stability: The difluoro substituents are sensitive to nucleophilic displacement. Using aprotic solvents (e.g., DMF) and avoiding strong bases during coupling is critical.
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Sulfonyl Chloride Reactivity: Cyclopropanesulfonyl chloride is moisture-sensitive. Reactions must be conducted under inert atmosphere with molecular sieves.
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Piperidine Conformation: Steric hindrance at position 3 slows sulfonylation. Microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics .
Q & A
What are the key structural features of this compound, and how do they influence its reactivity?
Answer:
The compound features a 4,6-difluoro-1,3-benzothiazole core, a piperidine ring substituted at the 3-position, and a cyclopropanesulfonamide group.
- Fluorine substituents on the benzothiazole enhance electron-withdrawing effects, increasing electrophilicity and stability against metabolic degradation .
- The piperidine ring introduces conformational flexibility, potentially improving binding to sterically constrained biological targets.
- The cyclopropane sulfonamide moiety contributes to steric bulk and hydrogen-bonding capabilities, influencing solubility and target affinity.
Methodological Insight:
- Electronic Effects: Use density functional theory (DFT) to map electron density distribution, particularly around the fluorine atoms and sulfonamide group.
- Steric Analysis: Molecular dynamics simulations can model the compound’s flexibility and interactions with hydrophobic pockets in enzymes or receptors .
What synthetic routes are employed for this compound?
Answer:
Synthesis typically involves multi-step organic reactions :
Benzothiazole Formation: Condensation of 4,6-difluoro-2-aminothiophenol with a carbonyl source (e.g., CS₂) under acidic conditions .
Piperidine Functionalization: N-alkylation or SNAr (nucleophilic aromatic substitution) to attach the piperidine ring to the benzothiazole core.
Sulfonamide Coupling: Reaction of cyclopropanesulfonyl chloride with the piperidine-amine intermediate in the presence of a base (e.g., triethylamine) .
Methodological Insight:
- Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting solvents (e.g., DMF for polar intermediates) and temperature (e.g., 80–100°C for SNAr reactions) .
How can researchers optimize synthesis yields?
Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize charged intermediates in SNAr reactions .
- Catalysis: Employ Pd-based catalysts for Suzuki-Miyaura cross-couplings if aryl halides are intermediates.
- Purification: High-performance liquid chromatography (HPLC) with a C18 column resolves closely related impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
